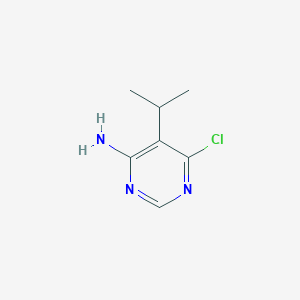

6-Chloro-5-isopropylpyrimidin-4-amine

CAS No.: 852061-80-4

Cat. No.: VC2847770

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852061-80-4 |

|---|---|

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | 6-chloro-5-propan-2-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11) |

| Standard InChI Key | UBAXMRNOUSTNRP-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(N=CN=C1Cl)N |

| Canonical SMILES | CC(C)C1=C(N=CN=C1Cl)N |

Introduction

6-Chloro-5-isopropylpyrimidin-4-amine is a pyrimidine derivative with the CAS number 852061-80-4. It is a heterocyclic compound featuring a pyrimidine ring with a chlorine atom at the 6 position, an isopropyl group at the 5 position, and an amine group at the 4 position. This compound is of interest in chemical and pharmaceutical research due to its potential biological activities and structural similarity to known pharmacological agents.

Synthesis and Preparation

The synthesis of 6-Chloro-5-isopropylpyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The exact synthesis route may vary, but it often involves the use of chlorinated pyrimidine precursors and isopropylamine under controlled conditions to form the desired product. The yield and purity of the synthesized compound can be optimized by adjusting reaction times, temperatures, and ratios of reactants.

Biological and Pharmacological Activities

While specific biological activities of 6-Chloro-5-isopropylpyrimidin-4-amine are not extensively documented, pyrimidine derivatives in general are known for their diverse biological activities. They can act as inhibitors or modulators of enzymes and receptors, influencing various metabolic pathways or signaling cascades. The presence of halogen atoms, such as chlorine, can enhance lipophilicity and alter electronic properties, potentially increasing binding affinity to biological targets.

Applications in Research

6-Chloro-5-isopropylpyrimidin-4-amine is primarily used in research settings for its potential therapeutic effects. It is classified as a compound for research use only and is not intended for human consumption. Its structural similarity to known pharmacological agents makes it a candidate for further investigation in drug discovery and development contexts.

Availability and Suppliers

This compound is available from various chemical suppliers, including Ambeed and GlpBio. It is stocked for research purposes, with detailed information on preparation and handling provided by suppliers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume